molecular formula C9H9ClO2 B7902381 2-Chloro-5-ethylbenzoic acid

2-Chloro-5-ethylbenzoic acid

Cat. No.: B7902381
M. Wt: 184.62 g/mol
InChI Key: IAOYMAFXRJTBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-ethylbenzoic acid is an organic compound with the molecular formula C₉H₉ClO₂. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and an ethyl group at the fifth position. This compound is used as a building block in organic synthesis and has various applications in research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethylbenzoic acid typically involves the chlorination of 5-ethylbenzoic acid. The process can be carried out using thionyl chloride or phosphorus trichloride as chlorinating agents under reflux conditions. The reaction is followed by hydrolysis to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether

Major Products:

    Substitution: Various substituted benzoic acids.

    Oxidation: 2-Chloro-5-ethylbenzaldehyde or this compound derivatives.

    Reduction: 2-Chloro-5-ethylbenzyl alcohol

Scientific Research Applications

2-Chloro-5-ethylbenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl substituents on the benzene ring influence the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-ethylbenzoic acid is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s solubility, reactivity, and biological activity, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

2-chloro-5-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOYMAFXRJTBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308795
Record name 2-Chloro-5-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67648-08-2
Record name 2-Chloro-5-ethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67648-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.